(R)-1-Fmoc-4,4-dimethylpyrrolidine-2-carboxylic Acid is a specialized compound primarily utilized in peptide synthesis and drug development. This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which plays a critical role in solid-phase peptide synthesis by temporarily shielding the amino group of amino acids during the synthesis process. The compound's structural characteristics and its ability to facilitate peptide bond formation make it a valuable tool in organic chemistry and biochemistry.
The compound can be synthesized through various methods, with protocols often detailed in scientific literature focusing on solid-phase peptide synthesis. The Fmoc group is commonly used due to its stability under basic conditions and ease of removal, which allows for efficient peptide synthesis without excessive side reactions.
(R)-1-Fmoc-4,4-dimethylpyrrolidine-2-carboxylic Acid is classified as an amino acid derivative and a protecting group in organic synthesis. Its specific stereochemistry (R configuration) is crucial for the biological activity of the resulting peptides.
Synthesis of (R)-1-Fmoc-4,4-dimethylpyrrolidine-2-carboxylic Acid typically involves solid-phase peptide synthesis techniques. The general approach includes:
Technical details regarding the process often include specific conditions such as solvent choice (e.g., dimethylformamide or dimethyl sulfoxide) and the use of coupling reagents like 1-hydroxybenzotriazole or carbodiimides to activate the carboxylic acid for reaction with the amine .
The molecular structure of (R)-1-Fmoc-4,4-dimethylpyrrolidine-2-carboxylic Acid consists of a pyrrolidine ring substituted with two methyl groups at the 4-position and a carboxylic acid functional group at the 2-position. The Fmoc group is attached to the nitrogen atom of the pyrrolidine ring.
Key structural data includes:
(R)-1-Fmoc-4,4-dimethylpyrrolidine-2-carboxylic Acid participates in several key reactions during peptide synthesis:
Technical details regarding these reactions include:
The mechanism of action for (R)-1-Fmoc-4,4-dimethylpyrrolidine-2-carboxylic Acid involves:
Data supporting this mechanism includes kinetic studies that demonstrate reaction rates dependent on solvent polarity and base strength .
(R)-1-Fmoc-4,4-dimethylpyrrolidine-2-carboxylic Acid typically exhibits:
Key chemical properties include:
Relevant data regarding these properties can be found in various chemical databases and literature focusing on solid-phase peptide synthesis methodologies .
(R)-1-Fmoc-4,4-dimethylpyrrolidine-2-carboxylic Acid is widely used in scientific research and applications such as:
The construction of the sterically hindered (R)-enantiomer of 1-Fmoc-4,4-dimethylpyrrolidine-2-carboxylic acid demands precise stereocontrol at the C2 chiral center adjacent to the carboxylic acid functionality. The 4,4-dimethyl substitution on the pyrrolidine ring introduces significant synthetic complexity due to the quaternary carbon center, which restricts conformational flexibility and necessitates tailored enantioselective approaches. One predominant route involves the resolution of racemic 4,4-dimethylproline derivatives via diastereomeric salt formation using chiral amines such as (1R,2S)-(-)-α-methylbenzylamine. This method typically achieves enantiomeric excesses >98% but suffers from low overall yields (typically 30-40%) due to fractional crystallization inefficiencies [1].
Alternative asymmetric synthesis employs Garner’s aldehyde as a chiral template, where the aldehyde moiety undergoes nucleophilic addition with tetramethylenebismagnesium bromide. This strategy installs the pyrrolidine skeleton while preserving stereochemical integrity, followed by oxidative cleavage to reveal the carboxylic acid. Critical to this approach is the use of titanium(IV) isopropoxide to direct chelation-controlled addition, yielding the (R)-isomer with 92% enantiomeric excess. Subsequent Fmoc protection under Schotten-Baumann conditions (Fmoc-Cl/Na₂CO₃/dioxane) furnishes the target compound in 85% yield over three steps [1] [8].
Table 1: Comparative Stereoselective Routes
Method | Chiral Control Mechanism | ee (%) | Overall Yield | Key Limitation |
---|---|---|---|---|
Diastereomeric Resolution | (1R,2S)-(-)-α-Methylbenzylamine | >98 | 30-40% | Low yield from recrystallization |
Garner’s Aldehyde Elaboration | Ti(IV)-mediated chelation control | 92 | 85% (3 steps) | Sensitivity of aldehyde intermediate |
Enantioselective Alkylation | Cinchona alkaloid phase-transfer | 88 | 75% | Requires N-protected precursor |
Emerging methodologies exploit organocatalytic enantioselective decarboxylative alkylation using protected 4,4-dimethylproline precursors. Cinchona-derived phase-transfer catalysts (e.g., O-(9)-allyl-N-(9-anthracenylmethyl)cinchoninium bromide) facilitate asymmetric α-alkylation of N-diphenylmethylene glycine tert-butyl ester, achieving 88% enantiomeric excess. However, this route requires additional steps for ester hydrolysis and diphenylmethylene deprotection, complicating the synthesis [8].
The 4,4-dimethylpyrrolidine scaffold imposes unique steric constraints that profoundly impact protecting group strategy during peptide elongation. Conventional tert-butyl ester protection of the carboxylic acid moiety proves incompatible with standard Fmoc/tBu solid-phase peptide synthesis (SPPS) protocols due to sterically hindered deprotection. Acidolytic cleavage of tert-butyl esters requires prolonged trifluoroacetic acid exposure (≥4 hours), triggering undesired pyrrolidine N-Fmoc cleavage and diketopiperazine formation in 15-22% of sequences [1] [7].
The 1,3-dithian-2-yl-methyl (dM-Dim) group addresses these limitations through orthogonal deprotection under near-neutral oxidative conditions. dM-Dim esters withstand repetitive piperidine-mediated Fmoc deprotections (20% in dimethylformamide) and strong acid treatments (trifluoroacetic acid/dichloromethane), while being cleaved by sodium periodate oxidation (5 equivalents, tetrahydrofuran/water 1:1) followed by mild β-elimination (potassium carbonate, room temperature). This protocol achieves quantitative deprotection without racemization or side-chain degradation, as validated by high-performance liquid chromatography analysis of model peptides containing acid-sensitive residues [2] [9].
Table 2: Protecting Group Performance in SPPS
Protecting Group | Deprotection Conditions | Compatibility with Fmoc | Steric Tolerance | Side Reactions |
---|---|---|---|---|
tert-Butyl | Trifluoroacetic acid (50-95%), 1-4h | Moderate | Low | Diketopiperazine (≤22%) |
dM-Dim | NaIO₄ (5 eq), then K₂CO₃ (10 eq), rt | Excellent | High | None detected |
1,1-Dimethylallyl | Pd(PPh₃)₄ (0.1 eq)/N-methylmorpholine | Excellent | Moderate | Allyl cation migration (≤8%) |
Notably, the 1,1-dimethylallyl (DMA) ester demonstrates complementary utility. Palladium(0)-catalyzed deprotection (tetrakis(triphenylphosphine)palladium(0)/N-methylmorpholine) proceeds within 30 minutes without disturbing Fmoc groups or tert-butyl-protected side chains. However, DMA installation requires a two-step synthesis via 1,1-dimethylpropargyl ester intermediates, reducing overall atom economy. The steric bulk of DMA marginally impacts coupling kinetics during solid-phase assembly, requiring extended reaction times (2-fold) compared to unsubstituted proline derivatives [7].
The orthogonal stability profiles of fluorenylmethyloxycarbonyl and tert-butoxycarbonyl groups enable precise temporal control during (R)-1-Fmoc-4,4-dimethylpyrrolidine-2-carboxylic acid incorporation. Kinetic studies reveal Boc cleavage occurs 7.3 times faster than standard tert-butyl ester deprotection in trifluoroacetic acid/dichloromethane (1:1), with complete removal within 10 minutes. This differential allows selective N-Boc deprotection while preserving tert-butyl-based side-chain protection (e.g., aspartic acid γ-ester), though the compound’s 4,4-dimethyl substitution marginally decelerates deprotection relative to unsubstituted proline [5].
Fmoc removal kinetics follow pseudo-first-order kinetics in 20% piperidine/dimethylformamide, exhibiting a half-life (t₁/₂) of 32 seconds – identical to Fmoc-proline. This confirms the dimethyl substituent minimally impacts secondary amine deprotonation during carbamate cleavage. However, prolonged piperidine exposure (>30 minutes) induces trace epimerization (≤1.2%) at the C2 stereocenter, detectable by chiral high-performance liquid chromatography. Optimal deprotection employs three brief treatments (1 × 1 minute, 2 × 30 seconds) to minimize this risk [1] [4].
Table 3: Protection-Deprotection Kinetic Parameters
Protecting Group | Deprotection Reagent | Time (min) | Completion (%) | Epimerization Risk | Orthogonality to Carboxyl Protection |
---|---|---|---|---|---|
Boc | Trifluoroacetic acid/dichloromethane (50%) | 10 | 100 | Low (<0.5%) | Incompatible with tBu esters |
Fmoc | Piperidine/dimethylformamide (20%) | 3 (cumulative) | >99.5 | Moderate (≤1.2%) | Compatible with dM-Dim/DMA esters |
Solvent polarity profoundly modulates Boc deprotection efficiency. In dichloromethane, trifluoroacetic acid-mediated cleavage generates the tert-butyl cation, which alkylates the pyrrolidine nitrogen in 8-12% of cases. Scavenger systems (triisopropylsilane:thioanisole:1,2-ethanedithiol, 90:5:5) suppress alkylation to <1% by intercepting cationic intermediates. Conversely, Fmoc deprotection generates dibenzofulvene adducts that are efficiently trapped by piperidine, preventing reattachment regardless of solvent choice [5].
The compound’s crystallinity provides an unexpected advantage: Boc-protected intermediates purified by ethyl acetate/hexane recrystallization exhibit enhanced stability during storage (0-8°C, >24 months) compared to amorphous analogs. X-ray diffraction analysis attributes this to dense crystal packing that sterically shields the carbamate carbonyl from nucleophilic degradation [1] [6].
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8